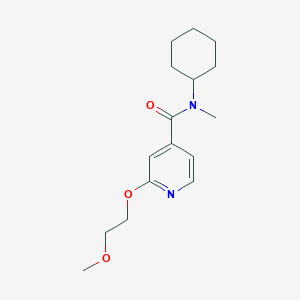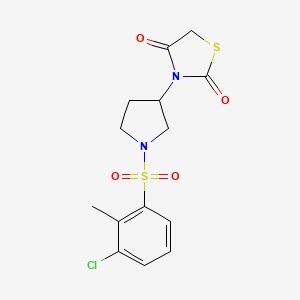![molecular formula C9H18ClN B2823399 1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride CAS No. 2253632-41-4](/img/structure/B2823399.png)
1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The compound is synthesized through various methods, including the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan. Methanolic hydrogen chloride can also be used for either cyclization to β-carboline derivatives or acidolysis to regenerate the parent amine (Kirkpatrick & MacLaren, 1983).
Structural Analysis : Studies have determined the crystal and molecular structure of related compounds, providing insights into their conformational properties and potential for chemical modifications (Glass et al., 1990).
Potential Applications
Medicinal Chemistry : The compound and its derivatives have been explored for their potential in medicinal chemistry, including as components in novel antiviral and antidepressant drugs. For instance, some studies have synthesized analogs with the bicyclo[2.2.1]heptane skeleton, showing potential against certain viruses (Tănase et al., 2019).
Biochemical Labeling : Certain derivatives of the compound have been used in the synthesis of biochemical labeling reagents, indicating its utility in biochemical research (Yang et al., 1984).
Propiedades
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-7-9-4-2-8(6-9)3-5-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDNCUNNXRCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCC(C1)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2823321.png)
![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)


![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)
![ethyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)
![1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2823332.png)

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)
